molecular formula C18H20N2O6 B14768463 Thalidomide-C3-PEG1-OH

Thalidomide-C3-PEG1-OH

Cat. No.: B14768463
M. Wt: 360.4 g/mol
InChI Key: PPUWGZKUCVKLTC-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG1-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant therapeutic effects in various diseases this compound incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG1-OH typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the PEG linker, which is then reacted with thalidomide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Thalidomide-C3-PEG1-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-C3-PEG1-OH involves its binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific target proteins such as IKZF1 and IKZF3. These proteins are involved in the regulation of immune responses and cell proliferation, making this compound effective in modulating these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-C3-PEG1-OH is unique due to its PEG linker, which improves its solubility and bioavailability compared to other thalidomide derivatives. This makes it particularly suitable for applications in targeted drug delivery and therapeutic interventions where enhanced solubility is crucial .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,2,4,6-10H2,(H,19,22,23)

InChI Key

PPUWGZKUCVKLTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCO

Origin of Product

United States

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